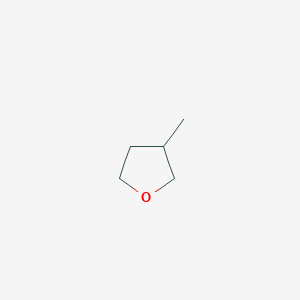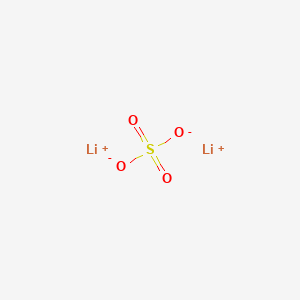
Phosphite
概要
説明
Phosphite is a polyatomic ion with a phosphorus central atom. Its geometry is trigonal pyramidal . Many phosphite salts, such as ammonium phosphite, are highly water soluble . Phosphite is sometimes used to mean phosphite ester, an organophosphorus compound with the formula P(OR)3 .
Synthesis Analysis
Phosphate phosphite compounds are frequently produced by hydrothermal synthesis, in which a water solution of ingredients is enclosed in a sealed container and heated . Phosphate may be reduced to phosphite or phosphite oxidised to phosphate in this process .Molecular Structure Analysis
The molecular geometry of the phosphite ion is trigonal pyramidal . It forms a three-dimensional structure with the central phosphorus atom and three surrounding oxygen atoms .Chemical Reactions Analysis
Phosphorus-centered radicals are closely related to human life and health, and are widely used in biology, chemistry, functional materials, and other fields . They play a key role in the processes of bond cleavage and formation . The reactions of phosphorus radicals are a powerful and stable tool for the synthesis of various organophosphorus compounds .Physical And Chemical Properties Analysis
Phosphite is an ionic compound with the general formula PO4−3 . The phosphorus and oxygen atoms in phosphate have a covalent bond between them . Aprotic phosphates are strongly basic when dissolved in water, undergoing hydrolysis, while protic phosphates, in an aqueous solution, form a mildly acidic solution .科学的研究の応用
Biostimulant and Defense Inducer in Plants : Phi is increasingly recognized as a biostimulant enhancing plant performance in stressful environments. It effectively combats pathogenic bacteria, oomycetes, fungi, and nematodes that significantly affect crop production. Phi improves yield and quality in several crops and induces better performance under abiotic stress factors. However, it cannot replace inorganic phosphate (Pi) fertilizers in conventional agricultural systems. Genetic engineering approaches are exploring its use as an alternative Pi fertilizer and herbicide (Trejo-Téllez & Gómez-Merino, 2018).
Control of Oomycete Diseases : Phi, a phosphate analog, is used to control oomycete diseases in horticultural crops and native ecosystems. Studies have shown that Phi causes morphological changes and transcriptional alterations in Phytophthora cinnamomi, inhibiting hyphal growth and affecting cell wall synthesis and cytoskeleton functioning (King et al., 2010).
Enhancing Disease Resistance in Crops : Phi has shown effectiveness in controlling diseases caused by Xanthomonas oryzae pv. oryzae and Pyricularia grisea in rice. Transcriptome analysis revealed significant changes in defense-related gene expression following Phi treatment, suggesting an underlying molecular mechanism of its protective effect against pathogens (Huang et al., 2020).
Improved Root Biomass and Nutrient Use in Wheat : Research indicates that Phi application can enhance root growth and nutrient use efficiency in wheat, especially under environmental stresses like drought or heat. It is suggested that Phi treatment improves nitrogen and carbon assimilation in plants (Mohammed et al., 2022).
Defense Responses in Potato against Pathogens : Studies have demonstrated that Phi applications induce changes in potato tuber periderm and cortex, enhancing resistance to pathogens like Fusarium solani. These changes include increased pectin content, activity of polygalacturonase and proteinase inhibitors, and the presence of a new isoform of chitinase (Olivieri et al., 2012).
Reactive Oxygen Species and Oxidative Response in Plants : Phi plays a crucial role as a fungicide, pesticide, fertilizer, or biostimulator. It can alleviate the severity of diseases caused by oomycete, fungi, pathogenic bacteria, and nematodes, boosting plant yield and tolerance against various stress factors. This involves alterations in plant physiobiochemical responses, including increased accumulation of reactive oxygen species (ROS) (Mohammadi et al., 2021).
Phosphite as a Potential Thermotolerance Agent in Plants : Phi has been reported to enhance thermotolerance in potatoes under heat stress. It helps in alleviating oxidative stress and DNA damage and improves the biosynthesis of osmolytes and defense metabolites under thermal conditions (Xi et al., 2019).
Phosphite in Rice Agricultural Systems : In an effort to address the depletion of phosphate reserves and herbicide tolerance issues, rice plants were engineered with a gene that allows the use of Phi as a fertilizer and herbicide. This innovation showed promise for improving agricultural sustainability (Manna et al., 2016).
作用機序
Safety and Hazards
将来の方向性
Phosphite-based plant biostimulants could be a promising and potent solution to address environmental concerns and meet the need for developing sustainable and green modern agriculture . In trials on wheat and oilseed, nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively .
特性
IUPAC Name |
phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3P/c1-4(2)3/q-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJGOWTSHOLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3P-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164154 | |
| Record name | Phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.972 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS] | |
| Record name | Phosphate rock and Phosphorite, calcined | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphite | |
CAS RN |
14901-63-4, 65996-94-3 | |
| Record name | Phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphate rock and Phosphorite, calcined | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphate rock and Phosphorite, calcined | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


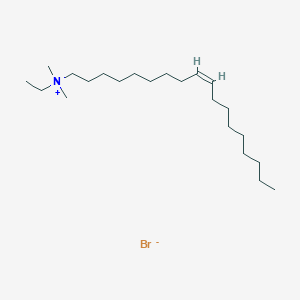



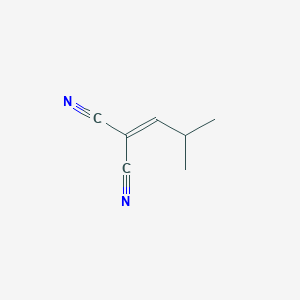

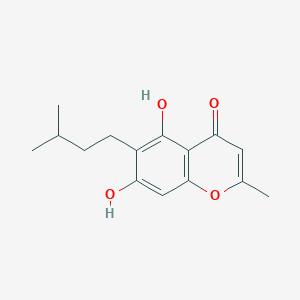
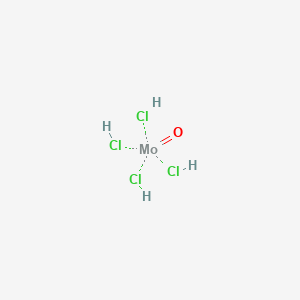

![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
